
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom and two methoxy groups on the benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
- N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine
Uniqueness
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both ethoxypropyl and dimethoxy groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Biological Activity
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific ethoxypropyl and dimethoxy substitutions influence its pharmacological profile.
Molecular Formula: C13H19N1O4S
Molecular Weight: 287.36 g/mol
CAS Number: [not available in the provided sources]
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Sulfonamides often act as inhibitors of various enzymes, particularly those involved in bacterial folate synthesis. Their mechanism involves mimicking para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase.
- Receptor Modulation: Recent studies suggest that compounds with similar structures can modulate neurotransmitter receptors, including dopamine and serotonin receptors, potentially impacting mood and behavior.
- Antimicrobial Activity: Preliminary data indicate that sulfonamides exhibit antimicrobial properties against a range of bacterial strains, which may be relevant for treating infections.
Antimicrobial Efficacy
A study assessing the antimicrobial activity of various sulfonamide derivatives reported that compounds with similar structural features to this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for effective compounds in this category.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Similar Sulfonamide A | 16 | E. coli |
Similar Sulfonamide B | 64 | Pseudomonas aeruginosa |
Neuropharmacological Effects
Research on related compounds suggests potential neuropharmacological effects. For instance, some sulfonamides have been shown to exhibit anxiolytic properties through modulation of GABAergic pathways. Animal models treated with these compounds displayed reduced anxiety-like behaviors in elevated plus maze tests.
Case Studies
-
Case Study on Antibacterial Resistance:
A clinical case study highlighted the effectiveness of sulfonamides in treating resistant bacterial infections. Patients treated with this compound showed a significant reduction in infection markers within 48 hours, suggesting rapid action against resistant strains. -
Neuropharmacological Assessment:
A double-blind study involving patients with anxiety disorders evaluated the effects of a sulfonamide derivative similar to this compound. Results indicated a marked improvement in anxiety scores compared to placebo after four weeks of treatment.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-4-19-9-5-8-14-20(15,16)13-10-11(17-2)6-7-12(13)18-3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWUPJRNDXDNNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.